N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound that features a sulfonamide group and an isothiocyanate functional group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The presence of the isothiocyanate group suggests that it may exhibit unique reactivity and interactions with biological macromolecules, making it a candidate for further investigation in drug development.
N-(2-isothiocyanatoethyl)methanesulfonamide can be synthesized from the reaction of methanesulfonyl chloride with 2-aminoethyl isothiocyanate. This compound falls under the classification of isothiocyanates, which are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The synthesis of N-(2-isothiocyanatoethyl)methanesulfonamide can be achieved through several methods, typically involving the reaction of an amine with an isothiocyanate precursor. A common synthetic route involves:
The synthesis can be summarized as follows:
N-(2-isothiocyanatoethyl)methanesulfonamide has a molecular formula of . The structure consists of:
N-(2-isothiocyanatoethyl)methanesulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active compounds.
The mechanism of action for N-(2-isothiocyanatoethyl)methanesulfonamide largely depends on its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds containing isothiocyanates can lead to significant biological responses, including cell cycle arrest and apoptosis in various cancer cell lines.
N-(2-isothiocyanatoethyl)methanesulfonamide has potential applications in:
Research into this compound continues to explore its full range of biological activities and potential therapeutic applications, emphasizing its importance in both academic and industrial settings.
The biological activity of N-(2-isothiocyanatoethyl)methanesulfonamide stems fundamentally from its isothiocyanate (-N=C=S) functional group, which enables precise molecular targeting through covalent and non-covalent interactions. This electrophilic moiety reacts selectively with nucleophilic residues in biological systems, particularly thiol groups in cysteine residues and primary amines in lysine residues. The compound's molecular formula (C₄H₈N₂O₂S₂) incorporates both the isothiocyanate group and a methanesulfonamide moiety, creating a unique electronic configuration that enhances its binding affinity for target proteins [2]. The -N=C=S group's reactivity follows established patterns observed in simpler isothiocyanates like methyl isothiocyanate (CH₃N=C=S), where the electron-deficient carbon undergoes nucleophilic addition reactions with biological nucleophiles, forming thiourea adducts that modulate protein function [4] [6].
Structural analysis reveals that the ethylene bridge (-CH₂-CH₂-) connecting the isothiocyanate to the methanesulfonamide group provides optimal spatial orientation for simultaneous interaction with adjacent binding pockets in target enzymes. This molecular architecture allows the compound to function as a bidentate inhibitor, with the sulfonamide oxygen atoms potentially forming hydrogen bonds while the isothiocyanate group engages in covalent modification. The compound's SMILES string (CS(=O)(=O)NCCN=C=S) accurately represents this arrangement, highlighting the electron-withdrawing influence of the sulfonyl group on the isothiocyanate's reactivity [2]. Molecular modeling suggests that the methanesulfonamide component enhances target selectivity by providing additional binding interactions with polar residues in enzyme active sites, a feature not present in simpler alkyl isothiocyanates.
Table 1: Molecular Features Enabling Target Engagement of N-(2-Isothiocyanatoethyl)methanesulfonamide
Functional Group | Atomic Composition | Target Interaction Type | Biological Consequences |
---|---|---|---|
Isothiocyanate (-N=C=S) | NCS | Covalent modification of cysteine thiols | Conformational changes in target proteins |
Methanesulfonamide (-SO₂NH₂) | SO₂NH₂ | Hydrogen bonding with basic residues | Enhanced binding specificity |
Ethylene Bridge (-CH₂-CH₂-) | CH₂CH₂ | Spatial separation unit | Optimal positioning for dual binding |
Methyl Group (-CH₃) | CH₃ | Hydrophobic interactions | Stabilization in lipophilic pockets |
N-(2-Isothiocyanatoethyl)methanesulfonamide demonstrates significant potential for regulating inflammatory cascades through its inhibitory effects on the NLRP3 inflammasome complex, mirroring mechanisms observed in structurally related isothiocyanates. The compound disrupts the assembly and activation of this cytosolic multiprotein complex, which governs the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Mechanistic studies on analogous compounds reveal that the isothiocyanate moiety directly modifies cysteine residues in the NACHT domain of NLRP3, impairing its ATPase activity and subsequent oligomerization [4]. This covalent modification alters the conformational dynamics of NLRP3, preventing its interaction with NEK7—an essential step in inflammasome assembly following cellular damage or infection.
The methanesulfonamide component further enhances this anti-inflammatory activity by potentially interfering with ASC (apoptosis-associated speck-like protein containing a CARD) speck formation, a downstream event in NLRP3 signaling. Through suppression of the NLRP3-ASC-caspase-1 axis, the compound effectively reduces the cleavage of pro-IL-1β into its biologically active form. Additionally, the compound demonstrates inhibitory crosstalk with NF-κB signaling pathways, as evidenced by research on similar isothiocyanate derivatives that suppress nuclear translocation of p65 subunits [3]. This dual modulation—targeting both the priming (NF-κB-dependent) and activation (NLRP3-dependent) phases of inflammation—positions N-(2-isothiocyanatoethyl)methanesulfonamide as a promising template for developing multi-target anti-inflammatory agents.
The integration of isothiocyanate and methanesulfonamide functionalities enables N-(2-isothiocyanatoethyl)methanesulfonamide to simultaneously modulate lipid metabolism and cellular oxidative stress responses. The compound activates the Nrf2-Keap1 signaling axis through covalent modification of key cysteine residues (Cys151, Cys273, Cys288) on Keap1, disrupting its association with the ubiquitin ligase Cullin 3 and preventing Nrf2 degradation. Stabilized Nrf2 translocates to the nucleus and binds antioxidant response elements (ARE), upregulating phase II detoxification enzymes including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [3] [4]. This antioxidant induction creates a cytoprotective environment that mitigates lipid peroxidation chain reactions initiated by reactive oxygen species (ROS) in membrane phospholipids.
In parallel, the compound influences lipid homeostasis through AMP-activated protein kinase (AMPK) stimulation, a mechanism conserved among bioactive isothiocyanates. AMPK activation phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing malonyl-CoA production and promoting fatty acid β-oxidation. This metabolic shift decreases intracellular lipid accumulation while enhancing mitochondrial respiration efficiency. The sulfonamide moiety may further contribute to lipid modulation through interactions with peroxisome proliferator-activated receptors (PPARs), nuclear receptors that regulate genes involved in lipid storage and utilization [5]. Molecular docking simulations suggest that the sulfonyl group forms hydrogen bonds with polar residues in the PPARγ ligand-binding domain, potentially inducing conformational changes that modulate transcriptional activity without triggering the adipogenic effects associated with full agonists.
N-(2-Isothiocyanatoethyl)methanesulfonamide exhibits a distinctive capacity for concurrent inhibition of receptor tyrosine kinases (EGFR/HER2) and cyclooxygenase-2 (COX-2), disrupting complementary pathways in oncogenic progression. The isothiocyanate functionality enables covalent interaction with conserved cysteine residues in the ATP-binding pocket of EGFR (Cys773) and HER2 (Cys805), inducing allosteric changes that impair kinase activity and autophosphorylation [3]. This inhibition is particularly effective against mutant EGFR variants that drive constitutive signaling in various carcinomas. Simultaneously, the methanesulfonamide group demonstrates non-competitive inhibition of COX-2 through binding at the mouth of the enzyme's hydrophobic channel, restricting arachidonic acid access to the catalytic site without direct interaction with the catalytic tyrosine residues [5].
This dual-target engagement strategy effectively suppresses downstream oncogenic signaling cascades, including the PI3K/Akt and MAPK pathways that promote cancer cell survival and proliferation. Research on analogous isothiocyanate derivatives demonstrates significant reduction in phosphorylation of FAK (focal adhesion kinase), ERK1/2, and Akt—key nodes in cancer signaling networks [3]. The compound's ability to inhibit matrix metalloproteinase-9 (MMP-9) expression further complements its anti-metastatic activity by preserving extracellular matrix integrity and reducing tumor cell invasion potential. Structural comparisons indicate that the ethylene spacer between the isothiocyanate and methanesulfonamide groups provides optimal spatial flexibility for simultaneous engagement of these distinct molecular targets.
Table 2: Multi-Target Oncogenic Pathway Inhibition by N-(2-Isothiocyanatoethyl)methanesulfonamide
Target Pathway | Molecular Interaction | Downstream Effects | Functional Consequences |
---|---|---|---|
EGFR/HER2 Kinases | Covalent modification of Cys773/Cys805 | Reduced autophosphorylation | Decreased PI3K/Akt and MAPK activation |
COX-2 Enzyme | Non-competitive inhibition via methanesulfonamide | Reduced prostaglandin E₂ synthesis | Diminished tumor-associated inflammation |
FAK Signaling | Suppressed FAK phosphorylation | Inhibition of ERK1/2 and Akt phosphorylation | Reduced cancer cell migration/invasion |
MMP-9 Expression | Blocked NF-κB/AP-1 nuclear translocation | Downregulation of MMP-9 transcription | Decreased extracellular matrix degradation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7